1-(4-Bromobenzyl)piperidine CAS number
1-(4-Bromobenzyl)piperidine CAS number
An In-depth Technical Guide to 1-(4-Bromobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and analysis, and discusses its potential applications in drug development, including its role as a scaffold in designing novel therapeutics.
Chemical and Physical Properties
1-(4-Bromobenzyl)piperidine is a substituted piperidine derivative. The presence of the bromobenzyl group makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex molecules. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 178162-69-1 | [1] |
| Molecular Formula | C₁₂H₁₆BrN | [1] |
| Molecular Weight | 254.17 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 302.9 °C at 760 mmHg | [2][3] |
| Density | 1.323 g/cm³ | [2][3] |
| Storage Temperature | 2-8 °C | [2] |
| SMILES String | BrC1=CC=C(CN2CCCCC2)C=C1 | |
| InChI Key | ILQFFXGIIWWTNH-UHFFFAOYSA-N |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of 1-(4-Bromobenzyl)piperidine and related compounds, based on established chemical literature for similar structures.
Synthesis of 1-(4-Bromobenzyl)piperidine
A common method for the synthesis of N-benzylpiperidines is through the reductive amination of an appropriate aldehyde and piperidine, or the nucleophilic substitution of a benzyl halide with piperidine. A plausible synthetic route for 1-(4-Bromobenzyl)piperidine involves the reaction of 4-bromobenzyl bromide with piperidine.
Materials:
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4-Bromobenzyl bromide
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Piperidine
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Magnetic stirrer and heating mantle
Procedure:
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In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 eq) in acetonitrile.
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Add piperidine (1.2 eq) to the solution.
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Add potassium carbonate (2.0 eq) as a base to neutralize the HBr formed during the reaction.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, filter the solid potassium salts and wash with a small amount of acetonitrile.
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Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the resulting residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude 1-(4-Bromobenzyl)piperidine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
A generalized workflow for the synthesis and purification is depicted below.
Caption: A generalized workflow for the synthesis and purification of 1-(4-Bromobenzyl)piperidine.
Analytical Characterization
The synthesized compound should be characterized to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the bromobenzyl group, the methylene protons of the benzyl group, and the methylene protons of the piperidine ring.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
2. Mass Spectrometry (MS):
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Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 1-(4-Bromobenzyl)piperidine.
3. High-Performance Liquid Chromatography (HPLC):
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A reversed-phase HPLC method can be developed to assess the purity of the synthesized compound.[4] A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid.[4]
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5][6] The N-benzyl piperidine motif is particularly important for its ability to engage in cation-π interactions with target proteins and for its structural flexibility, which allows for optimization of drug properties.[7]
While specific biological activities of 1-(4-Bromobenzyl)piperidine are not extensively documented in publicly available literature, its derivatives have shown promise in anticancer research. For instance, derivatives of a closely related compound, 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine, have been synthesized and evaluated as anti-tubulin agents.[8] These compounds were found to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase and disrupting microtubule polymerization.[8]
The bromo-substituent on the phenyl ring of 1-(4-Bromobenzyl)piperidine serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Potential Signaling Pathway Involvement: Tubulin Polymerization Inhibition
Based on the activity of related piperidine derivatives, a potential mechanism of action for anticancer compounds derived from 1-(4-Bromobenzyl)piperidine is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis.
The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for anticancer piperidine derivatives.
Conclusion
1-(4-Bromobenzyl)piperidine is a valuable building block for medicinal chemistry and drug discovery. Its chemical properties and the reactivity of the bromobenzyl group allow for the synthesis of diverse libraries of compounds for biological screening. The established importance of the N-benzyl piperidine motif in drug design suggests that derivatives of this compound hold potential for the development of novel therapeutics, particularly in the area of oncology. Further research into the synthesis and biological evaluation of derivatives of 1-(4-Bromobenzyl)piperidine is warranted to explore its full therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. 178162-69-1 CAS MSDS (1-(4-BROMO-BENZYL)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
